molecular formula C23H20Cl2N2O4 B2474803 4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide CAS No. 303987-17-9

4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B2474803
CAS No.: 303987-17-9
M. Wt: 459.32
InChI Key: AYYQENDFAGVTFN-ZMFRSBBQSA-N
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Description

4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes dichlorophenyl and dimethoxyphenyl groups attached to a benzohydrazide core. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dichlorobenzyl chloride with sodium methoxide to form 3,4-dichlorophenylmethoxy. This intermediate is then reacted with hydrazine hydrate to produce 4-[(3,4-dichlorophenyl)methoxy]benzohydrazide. The final step involves the condensation of this intermediate with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the target compound .

Chemical Reactions Analysis

4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique molecular structure and biological activity.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .

Comparison with Similar Compounds

4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide can be compared with similar compounds such as:

    4-[(3,4-dichlorophenyl)methoxy]benzohydrazide: This compound lacks the dimethoxyphenyl group, which may result in different biological activities and chemical properties.

    4-[(3,4-dimethoxyphenyl)methoxy]benzohydrazide:

The uniqueness of 4-[(3,4-dichlorophenyl)methoxy]-N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4/c1-29-21-10-4-15(12-22(21)30-2)13-26-27-23(28)17-5-7-18(8-6-17)31-14-16-3-9-19(24)20(25)11-16/h3-13H,14H2,1-2H3,(H,27,28)/b26-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYQENDFAGVTFN-ZMFRSBBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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